molecular formula C12H14FNO B13222024 1-(4-Fluoro-3-methylphenyl)piperidin-2-one

1-(4-Fluoro-3-methylphenyl)piperidin-2-one

Cat. No.: B13222024
M. Wt: 207.24 g/mol
InChI Key: UCFLOHANCIGHKR-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-methylphenyl)piperidin-2-one is a chemical compound that belongs to the class of piperidones It is characterized by the presence of a piperidine ring substituted with a fluoro and a methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-3-methylphenyl)piperidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluoro-3-methylbenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-3-methylphenyl)piperidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-methylphenyl)piperidin-2-one involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Fluoro-3-methylphenyl)piperidin-2-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both fluoro and methyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H14FNO

Molecular Weight

207.24 g/mol

IUPAC Name

1-(4-fluoro-3-methylphenyl)piperidin-2-one

InChI

InChI=1S/C12H14FNO/c1-9-8-10(5-6-11(9)13)14-7-3-2-4-12(14)15/h5-6,8H,2-4,7H2,1H3

InChI Key

UCFLOHANCIGHKR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2CCCCC2=O)F

Origin of Product

United States

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